molecular formula C6H8BNO2 B1199585 3-Aminophenylboronic acid CAS No. 30418-59-8

3-Aminophenylboronic acid

Cat. No.: B1199585
CAS No.: 30418-59-8
M. Wt: 136.95 g/mol
InChI Key: JMZFEHDNIAQMNB-UHFFFAOYSA-N
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Description

3-Aminophenylboronic acid: is an organic compound with the chemical formula C6H8BNO2. It is a derivative of boronic acid, characterized by the presence of an amino group attached to the phenyl ring. This compound is known for its ability to form reversible covalent bonds with diols, making it valuable in various chemical and biological applications .

Biochemical Analysis

Biochemical Properties

3-Aminophenylboronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diol-containing compounds. This property makes it an excellent candidate for developing sensors for detecting saccharides and glycosylated biomolecules. In biochemical reactions, this compound interacts with enzymes, proteins, and other biomolecules that contain diol groups. For example, it can bind to glycoproteins and glycolipids, forming stable complexes that can be used for various analytical applications .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound-modified hydrogels have been used to improve mitochondrial function and reduce cellular senescence in osteoarthritis treatment . Additionally, it has been employed in the development of glucose-sensitive matrices for drug delivery, which can regulate cellular responses to glucose levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to bind to diol-containing biomolecules. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. For example, this compound can inhibit β-lactamases, enzymes that provide resistance to β-lactam antibiotics, by forming a stable complex with the enzyme . This interaction can alter the enzyme’s activity and affect downstream biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can form stable complexes with diol-containing biomolecules, which can be used for long-term sensing applications . The compound’s stability may be affected by environmental conditions such as pH and temperature, which can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For example, high doses of this compound have been shown to cause toxic effects in animal models, including changes in gene expression and cellular metabolism . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. The compound can interact with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. For instance, this compound has been used to develop glucose-sensitive drug delivery systems that can regulate insulin release in response to glucose levels . This interaction can influence the overall metabolic state of the cell and contribute to the regulation of blood glucose levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, this compound can be immobilized on metal substrates via self-assembled monolayers, which can influence its distribution and activity within the cell . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic and diagnostic applications.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, this compound-modified nanoparticles have been shown to localize in specific subcellular regions, enhancing their therapeutic efficacy . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminophenylboronic acid typically involves the reaction of phenylboronic acid with fuming nitric acid in the presence of urea to generate 3-nitrophenylboronic acid. This intermediate is then reduced using iron hydroxide and barium hydroxide to obtain this compound . Another method involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3, performed at low temperatures to prevent over-alkylation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 3-Aminophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Condensation Reactions: Typically involve salicylaldehyde derivatives and aliphatic alcohols under mild conditions.

    Coupling Reactions: Utilize palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

    Polymerization: Conducted in the presence of ethylene glycol and trifluoroacetic acid.

Major Products:

    Calix-shaped Boron Complexes: Formed from condensation reactions.

    Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

    Polymeric Films: Produced through electropolymerization.

Comparison with Similar Compounds

  • 4-Aminophenylboronic acid
  • 3-Nitrophenylboronic acid
  • 4-Carboxyphenylboronic acid
  • 4-Mercaptophenylboronic acid

Comparison: 3-Aminophenylboronic acid is unique due to its amino group, which enhances its reactivity and binding affinity with diols compared to other boronic acids. This makes it particularly useful in developing sensors and analytical tools. In contrast, 4-Aminophenylboronic acid and 3-Nitrophenylboronic acid have different functional groups that alter their chemical behavior and applications .

Properties

IUPAC Name

(3-aminophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZFEHDNIAQMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

280563-63-5
Record name Poly(3-aminophenylboronic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=280563-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10867227
Record name 3-Aminophenylboronic acid
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Molecular Weight

136.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30418-59-8, 66472-86-4
Record name 3-Aminophenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30418-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminobenzeneboronic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminophenylboric acid hemisulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066472864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminophenylboronic acid
Source EPA DSSTox
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Record name (m-aminophenyl)metaboric acid
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Record name 3-AMINOPHENYLBORONIC ACID
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Synthesis routes and methods I

Procedure details

The reaction scheme is illustrated in FIG. 6. FIG. 7 shows IR spectra of the reactants sulfo-NHS-biotin (top) and m-aminophenylboronic acid (middle), and the non-purified reaction mixture after stirring (bottom), comprising the reaction product (i.e. the compound with formula (II)). The bottom spectrum shows an additional vibration at about 1685 cm-1 (indicated with an arrow in FIG. 7) which can be attributed to the amide bond formed between biotin and m-aminophenylboronic acid.
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Synthesis routes and methods II

Procedure details

A mixture of 1-bromonaphthalene 1, magnesium powder in THF is irradiated for 15 min to produce Grignard reagent 2 which reacts with tributyl borate to yield the boronic ester 3. Hydrolysis of 3 with aqueous sulfuric acid affords 1-naphthalene boronic acid 4 (Song, Y; Ding, Z; Wang, Q; Tao, F. Syn. Comm. 1998, 28, 3757, WO 9964428).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-aminophenylboronic acid interact with its target molecules?

A1: this compound primarily interacts with its target molecules through the formation of reversible covalent bonds with cis-diol groups. [, , , ] This interaction is particularly relevant for targeting saccharides, glycoproteins, and other molecules containing cis-diol structures. [, , , ]

Q2: What are the downstream effects of 3-APBA binding to its targets?

A2: The downstream effects are dependent on the specific target and application. For instance, binding to glycoproteins can lead to their capture and enrichment for proteomics research. [] In sensing applications, binding events can trigger changes in fluorescence, electrochemical properties, or other detectable signals. [, , , ]

Q3: What is the molecular formula and weight of 3-APBA?

A3: The molecular formula of 3-APBA is C6H8BNO2, and its molecular weight is 136.94 g/mol.

Q4: What spectroscopic data is available for 3-APBA?

A4: Characterization studies frequently employ Fourier Transform Infrared Spectroscopy (FTIR), X-ray diffraction (XRD), UV-Vis Spectroscopy, and Nuclear Magnetic Resonance (NMR) to analyze 3-APBA and its derivatives. [, , , , ]

Q5: What is the stability of 3-APBA under various conditions?

A5: 3-APBA exhibits good stability in a wide range of organic solvents. [] Its polymerization behavior and stability can be influenced by factors such as pH, temperature, and the presence of oxidizing agents. [, , , ]

Q6: In what applications is the material compatibility of 3-APBA important?

A6: Material compatibility is crucial in applications like biosensing, drug delivery, and tissue engineering where 3-APBA is integrated into devices, carriers, or scaffolds. [, , ]

Q7: Does 3-APBA exhibit any catalytic properties?

A7: While 3-APBA itself might not be a catalyst in the traditional sense, its incorporation into materials can facilitate specific reactions. For example, 3-APBA functionalized graphene oxide has been used as a carbocatalyst in the polymerization of 3-APBA itself. []

Q8: What are some applications where the specific binding properties of 3-APBA are utilized?

A8: 3-APBA is employed in applications such as:

  • Selective capture and detection of molecules with cis-diol groups: This includes sugars like glucose and fructose [, ], glycoproteins [], and even specific drugs like diethylstilbestrol (DES). []
  • Controlled drug release systems: 3-APBA-containing polymers can release insulin in a glucose-responsive manner, showing potential for self-regulating drug delivery. []
  • Biomimetic sensors: 3-APBA-based molecularly imprinted polymers (MIPs) can selectively recognize and detect specific molecules, such as glycoproteins. []

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